An In-depth Technical Guide to (S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate: Properties, Characterization, and Applications
An In-depth Technical Guide to (S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate: Properties, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, characterization, and potential applications of (S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate, a valuable chiral building block in medicinal chemistry. As a Senior Application Scientist, the following sections are designed to offer not only procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Importance of the Tetrahydropyran Carbamate Scaffold
(S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate integrates two key structural motifs of high relevance in modern drug design: a chiral tetrahydropyran (THP) ring and a tert-butoxycarbonyl (Boc)-protected amine. The THP scaffold is a prevalent feature in numerous biologically active natural products and synthetic drugs, prized for its favorable metabolic stability and its ability to engage in hydrogen bonding interactions as a bioisostere for other cyclic systems.[1] The carbamate functional group, particularly the Boc-protected amine, serves as a crucial intermediate in peptide synthesis and as a modulator of physicochemical properties in drug candidates, enhancing membrane permeability and metabolic stability.[2]
The specific stereochemistry at the C3 position of the pyran ring in the (S)-enantiomer provides a defined three-dimensional orientation, which is critical for achieving selective interactions with chiral biological targets such as enzymes and receptors. This makes (S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate a sought-after intermediate for the synthesis of complex, stereochemically defined molecules with potential therapeutic applications, including but not limited to antibacterial and anticancer agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in synthesis and drug development.
| Property | Value | Source |
| CAS Number | 125982-23-2 | [3][4][5] |
| Molecular Formula | C₁₀H₁₇NO₄ | [3] |
| Molecular Weight | 215.25 g/mol | [3] |
| Appearance | Off-white solid | N/A |
| Melting Point | 105 - 109 °C | N/A |
| Purity | Typically ≥97% | [3] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCC(=O)OC1 | [3][5] |
Synthesis and Mechanistic Considerations
While (S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is commercially available, an understanding of its synthesis is crucial for process development and the preparation of novel analogs. A plausible synthetic approach involves the stereoselective functionalization of a suitable pyran precursor.
Conceptual Synthetic Workflow
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthonix, Inc > 125982-23-2 | (S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate [synthonix.com]
- 4. tert-Butyl (S)-(6-oxotetrahydro-2H-pyran-3-yl)carbamate [cymitquimica.com]
- 5. 125982-23-2|(S)-tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate|BLD Pharm [bldpharm.com]
